6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has been explored for its potential use in the treatment of diseases such as tuberculosis . It has also been studied for its potential anticancer properties .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. One approach involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . Another method involves the use of a microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives typically involve condensation reactions and cyclization processes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can vary depending on the specific derivative. For example, one derivative was reported to have a yield of 71% as a yellow solid, with a melting point of 287–288 °C .Aplicaciones Científicas De Investigación
1. Cancer Research and Metastasis Inhibition
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown promising results in cancer research. Li et al. (2018) identified derivatives of this compound as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), which play a crucial role in necroptosis and tumor metastasis. One such derivative demonstrated significant inhibition of RIPK1 and showed excellent antimetastasis activity in a B16 melanoma lung metastasis model (Li et al., 2018).
2. Synthesis Techniques and Applications
The synthesis of various derivatives of this compound has been explored for potential applications in different fields. Jørgensen et al. (1985) reported the synthesis of these derivatives using phosphorus pentoxide, which holds significance in organic synthesis and potential pharmaceutical applications (Jørgensen et al., 1985).
3. Radiopharmaceutical Development
Compounds derived from this compound have been used in the development of radiopharmaceuticals. Hsin et al. (2000) synthesized a novel radioligand based on this compound, which was a potential candidate for positron emission tomography (PET) tracers and pharmacological studies in corticotropin-releasing hormone type 1 receptor (CRHR1) research (Hsin et al., 2000).
4. N-Heterocyclic Compound Synthesis
In the realm of synthetic chemistry, this compound serves as a scaffold for the creation of various N-heterocyclic compounds. Hilmy (2002) demonstrated the synthesis of new pyrrolo[2,3-d]pyrimidine-4-amines, which are important in the development of new chemical entities with potential therapeutic applications (Hilmy, 2002).
5. Kinase Research and Psoriasis Treatment
Recent advances in kinase research have highlighted the utility of this compound derivatives. Zhu et al. (2020) identified such derivatives as potent inhibitors of NF-κB inducing kinase (NIK), demonstrating significant potential for the treatment of psoriasis (Zhu et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic intervention in various diseases.
Mode of Action
This compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis, a form of programmed cell death .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway, which is a form of cell death that plays a role in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, this compound can potentially mitigate these conditions.
Pharmacokinetics
For instance, compound 26, a derivative of this compound, displayed potent anti-necroptotic activity and exhibited good oral exposure in in vivo pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of necroptosis. This can result in the reduction of inflammation and cell death, potentially mitigating the symptoms of diseases associated with these processes .
Análisis Bioquímico
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine has been shown to interact with various biomolecules. For instance, it has been reported to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death .
Cellular Effects
The compound has demonstrated significant effects on various types of cells. It has been found to display potent anti-necroptotic activity in both human and mouse cellular assays . Furthermore, it has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, molecular docking studies have shown that it can effectively bind to the allosteric pocket of RIPK1, serving as a type III inhibitor .
Temporal Effects in Laboratory Settings
Its potent anti-necroptotic activity and inhibitory activity against RIPK1 suggest that it may have long-term effects on cellular function .
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXQEXXMJBSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC(=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.